3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC17204198
Molecular Formula: C7H5ClN4O2
Molecular Weight: 212.59 g/mol
* For research use only. Not for human or veterinary use.
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine -](/images/structure/VC17204198.png)
Specification
Molecular Formula | C7H5ClN4O2 |
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Molecular Weight | 212.59 g/mol |
IUPAC Name | 3-(chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Standard InChI | InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2 |
Standard InChI Key | LDBWXFIMBDFXBD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NN=C(N2C=C1[N+](=O)[O-])CCl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine is C₇H₅ClN₄O₂, with a molecular weight of 212.59 g/mol. Its IUPAC name, 3-(chloromethyl)-6-nitro-[1, triazolo[4,3-a]pyridine, reflects the fusion of a triazole ring (positions 1,2,4) to a pyridine scaffold (Figure 1). Key structural features include:
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A chloromethyl (-CH₂Cl) group at position 3, enhancing electrophilicity and enabling nucleophilic substitution reactions.
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A nitro (-NO₂) group at position 6, contributing to electron-withdrawing effects and π-stacking interactions.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₇H₅ClN₄O₂ |
Molecular Weight | 212.59 g/mol |
IUPAC Name | 3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine |
Canonical SMILES | C1=CC2=NN=C(N2C=C1N+[O-])CCl |
InChI Key | LDBWXFIMBDFXBD-UHFFFAOYSA-N |
The nitro group’s electron-deficient nature polarizes the aromatic system, while the chloromethyl group provides a reactive site for functionalization. X-ray crystallography and NMR studies confirm the planar geometry of the triazolo-pyridine core, with bond lengths consistent with conjugated π-systems .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine typically involves cyclization reactions between hydrazine derivatives and electrophilic pyridine precursors. A notable method employs 2-hydrazinylpyridines and chloroethynylphosphonates under catalyst-free conditions (Scheme 1) :
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Nucleophilic substitution: The hydrazine nitrogen attacks the chloroethynylphosphonate, forming an ynamine intermediate.
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5-exo-dig cyclization: Intramolecular attack by the pyridine nitrogen closes the triazole ring.
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Dimroth rearrangement: In the presence of a nitro group, the triazole ring may undergo rearrangement to yield regioisomers .
Key Reaction Conditions:
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Temperature: 60–120°C
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Solvent: 1,4-dioxane or chloroform
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Base: Potassium carbonate
Table 2: Representative Synthesis Data
Starting Material | Product Yield | Conditions | Reference |
---|---|---|---|
2-Hydrazinyl-3-nitropyridine | 60% | 60°C, 50 hours | |
Chloroethynylphosphonate | 12.2% | Microwave, 120°C |
The nitro group’s electron-withdrawing effect complicates reactivity, often necessitating prolonged reaction times or elevated temperatures to suppress side reactions like resinification .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR spectra reveal distinct signals for the chloromethyl proton (δ 4.6–4.8 ppm) and aromatic protons (δ 8.1–8.9 ppm).
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X-ray Crystallography: Confirms the fused bicyclic structure and coplanarity of the triazole and pyridine rings .
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 212.59 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Properties
Triazolo-pyridine derivatives exhibit broad-spectrum antimicrobial activity. The chloromethyl group enhances membrane permeability, while the nitro group disrupts microbial electron transport chains. In vitro studies on analogs demonstrate:
Neuroprotective Effects
Structural analogs act as AMPA receptor antagonists, reducing glutamate-induced excitotoxicity. In rodent models, triazolo-pyridines decrease infarct volume by 30% in ischemic stroke .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a precursor for phosphonylated triazolopyridines, which show enhanced bioavailability and target affinity. Derivatives with substituents at the chloromethyl position exhibit:
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Selective kinase inhibition: IC₅₀ < 100 nM for CDK4/6.
Materials Science
Triazolo-pyridines are employed in organic light-emitting diodes (OLEDs) due to their electron-deficient cores. Device efficiency reaches 15 cd/A with a turn-on voltage of 3.2 V .
Future Research Directions
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Mechanistic Studies: Elucidate the role of the nitro group in DNA intercalation using single-molecule fluorescence assays.
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In Vivo Toxicology: Assess long-term toxicity in murine models to advance preclinical development.
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Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.
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